N~1~,N~10~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide
Description
N~1~,N~10~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide is a complex organic compound characterized by its unique molecular structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and industry. Its structure consists of two piperidine rings substituted with ethyl and methyl groups, connected by a decanediamide chain.
Properties
CAS No. |
61682-99-3 |
|---|---|
Molecular Formula |
C34H66N4O2 |
Molecular Weight |
562.9 g/mol |
IUPAC Name |
N,N'-bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide |
InChI |
InChI=1S/C34H66N4O2/c1-11-31(7)23-27(25(5)33(9,13-3)37-31)35-29(39)21-19-17-15-16-18-20-22-30(40)36-28-24-32(8,12-2)38-34(10,14-4)26(28)6/h25-28,37-38H,11-24H2,1-10H3,(H,35,39)(H,36,40) |
InChI Key |
HCSYIEFIGRUMHZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CC(C(C(N1)(C)CC)C)NC(=O)CCCCCCCCC(=O)NC2CC(NC(C2C)(C)CC)(C)CC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~10~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide typically involves multiple steps. One common method includes the reaction of 2,6-diethyl-2,3,6-trimethylpiperidine with decanediamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~10~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the piperidine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N~1~,N~10~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N~10~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N’-Bis(2,6-diisopropylphenyl)ethylenediamine: A similar compound with different substituents on the piperidine rings.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Another related compound with a different central chain and substituents.
Uniqueness
N~1~,N~10~-Bis(2,6-diethyl-2,3,6-trimethylpiperidin-4-yl)decanediamide is unique due to its specific combination of ethyl and methyl groups on the piperidine rings and the decanediamide chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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